molecular formula C12H15NO4 B1353614 (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 83509-88-0

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B1353614
CAS RN: 83509-88-0
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-VIFPVBQESA-N
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Description

“(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular formula C17H24N2O6 . It’s a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of “(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid” is 352.39 . The exact molecular structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

“(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a solid substance at room temperature . The compound has a molecular weight of 352.39 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid derivatives have been utilized in the synthesis of compounds with notable antimicrobial activities. For example, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, some compounds exhibit significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Key Intermediate for Synthesis of Thymidylate Synthases Inhibitors

This compound serves as a key intermediate in the synthesis of new thymidylate synthases inhibitors, crucial for certain medicinal chemistry applications. It's synthesized from 3-(3-nitro benzoyl) propionate ether, a method noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Diastereoselective Alkylation

The compound is also involved in diastereoselective alkylation processes. Enantiomerically pure 3-aminobutanoic acids are available through processes involving this compound, leading to the creation of N-benzyl- and N-benzyloxycarbonyl derivatives. These derivatives have applications in the synthesis of various amino acids and related compounds (Estermann & Seebach, 1988).

Enzyme-linked Immuno-Sorbent Assay (ELISA) Method

Derivatives of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid have been synthesized and employed in the development of a rapid, specific, and sensitive ELISA method. This method is particularly useful for determining residues of the pesticide carbofuran in various matrices, showing potential for commercial ELISA kit development for environmental and health safety applications (Yang et al., 2008).

Synthesis of Orthogonally Protected Diaminopropanoates

This compound is used in the synthesis of enantiomer-enriched orthogonally protected diaminopropanoates. These compounds are synthesized through an enantioselective aza-Henry reaction, a process vital in the field of organocatalysis to ensure high enantioselectivity. Such processes are fundamental in the development of new pharmaceutical compounds (Kumaraswamy & Pitchaiah, 2011).

Swiss Cheese Flavor Components

Carbonyl-amino acid complexes, involving derivatives of this compound, are crucial in generating flavors in cheese and dairy products. This application is significant in the food industry for the development of specific flavors and aromas (Griffith & Hammond, 1989).

properties

IUPAC Name

(3S)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453082
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

CAS RN

83509-88-0
Record name (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83509-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PI Arvidsson, J Frackenpohl… - Helvetica chimica …, 2003 - Wiley Online Library
The synthesis and CD‐spectroscopic analysis of eleven water‐soluble β‐peptides composed of all‐β 3 or alternating β 2 ‐ and β 3 ‐amino acids is described. Different approaches for …
Number of citations: 82 onlinelibrary.wiley.com

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